
Isovaline, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative with two stereogenic centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. For instance, the compound can be synthesized from (2R,3S)-isocitric acid, which is obtained by fermentation of sunflower oil . The reaction conditions typically involve the use of protecting groups to safeguard functional groups during the synthesis process, followed by deprotection steps to yield the final product.
Industrial Production Methods: Industrial production of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired chiral compound. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-keto-3-hydroxy-2-methylbutanoic acid.
Reduction: Regeneration of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.
Substitution: Formation of N-alkyl derivatives of the compound.
Applications De Recherche Scientifique
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and as a starting material for the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in biochemical pathways, exerting effects on cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as its role in enzyme-catalyzed reactions or its interaction with receptors in biological systems.
Comparaison Avec Des Composés Similaires
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid: The enantiomer of the compound with opposite stereochemistry.
(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid: A diastereomer with different stereochemistry at one of the chiral centers.
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid: Another diastereomer with different stereochemistry at both chiral centers.
Uniqueness: (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of both an amino group and a hydroxyl group in the molecule allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and biochemistry.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R)-2-amino-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m1/s1 |
Clé InChI |
NWZTXAMTDLRLFP-SDMSXHDGSA-N |
SMILES isomérique |
CC([C@](C)(C(=O)O)N)O |
SMILES canonique |
CC(C(C)(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14780453.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14780461.png)
![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
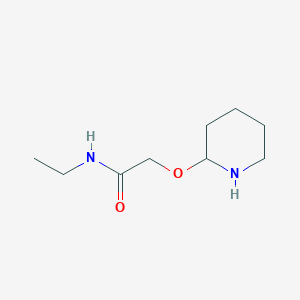
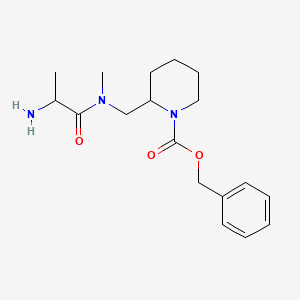


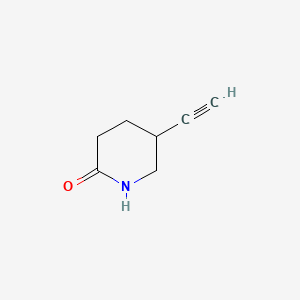
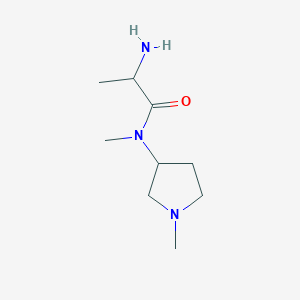
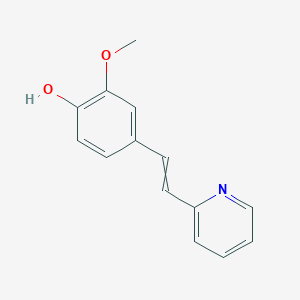
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
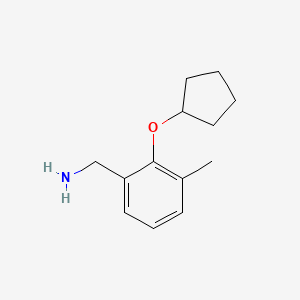
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
